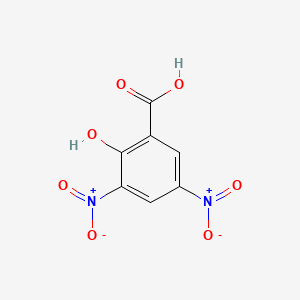
3,5-Dinitrosalicylic acid
Cat. No. B1666277
Key on ui cas rn:
609-99-4
M. Wt: 228.12 g/mol
InChI Key: LWFUFLREGJMOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08722758B2
Procedure details


In an autoclave, 20 g of the crude DNSA produced in the above Production Example 4 was dissolved in 150 mL methanol. The solution was degassed by purging nitrogen for 10 minutes, and slowly added with 19.5 g of 98% conc. sulfuric acid and then added with 250 mg of catalyst Pd/C. The autoclave was sealed and bubbled with hydrogen at a pressure of 7 kg/cm2 for further reacting about 12 to 16 hours. After hydrogen was no longer consumed, the pressure in the autoclave was released to normal pressure and the suspended solid in the autoclave was taken out and filtered. The resultant solid was mixed with 600 g of pure water and heated at 85° C. to allow solid dissolving completely. The resultant solution was hot filtered to filter the hydrogenation catalyst off. The filtered solution was distilled under reduced pressure with recovery pure water until all solids were solidified. The solid was added with 450 mL iso-propanol to subject to recrytalization to obtain 17.3 g of product 3,5-diaminoalicylic acid (DASA), m.p.=246.7° C.
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[OH:16])([O-])=O>CO>[NH2:1][C:4]1[CH:12]=[C:11]([NH2:13])[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[OH:16]
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by purging nitrogen for 10 minutes
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
slowly added with 19.5 g of 98% conc. sulfuric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added with 250 mg of catalyst Pd/C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbled with hydrogen at a pressure of 7 kg/cm2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After hydrogen was no longer consumed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resultant solid was mixed with 600 g of pure water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolving completely
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solution was hot filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
to filter the hydrogenation catalyst off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The filtered solution was distilled under reduced pressure with recovery pure water until all solids
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solid was added with 450 mL iso-propanol
|
Outcomes


Product
Details
Reaction Time |
14 (± 2) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(C(=O)O)=CC(=C1)N)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 117.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


